
(6-Amino-5-methylpyridin-3-yl)boronic acid
Overview
Description
“(6-Amino-5-methylpyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H9BN2O2 and a molecular weight of 151.96 . It is used in research and is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 9 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 151.96 . It is very soluble, with a solubility of 16.1 mg/ml or 0.106 mol/l . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Novel Halopyridinylboronic Acids
A study by Bouillon et al. (2003) elaborated on the synthesis methods for novel halopyridinylboronic acids and esters, which are crucial for Suzuki cross-coupling reactions. This process enables the creation of new pyridine libraries, vital for drug discovery and materials science (Bouillon et al., 2003).
Microwave-Assisted Synthesis
Dimauro and Kennedy (2007) demonstrated the rapid synthesis of 3-amino-imidazopyridines using a microwave-assisted one-pot cyclization/Suzuki coupling approach. The study highlighted the utility of a 2-aminopyridine-5-boronic acid pinacol ester as a versatile building block, showcasing the adaptability of boronic acid derivatives in facilitating efficient synthetic pathways (Dimauro & Kennedy, 2007).
Boron Neutron Capture Therapy Agents
Kabalka et al. (2008) focused on the synthesis of boronated unnatural cyclic amino acids for potential use in neutron capture therapy, a cancer treatment method. The study underscores the significance of boronic acid derivatives in developing therapeutic agents, highlighting the versatility of "(6-Amino-5-methylpyridin-3-yl)boronic acid" in medicinal chemistry applications (Kabalka, Wu, & Yao, 2008).
Development of Fluorescent Chemosensors
Huang et al. (2012) discussed the progress of selective fluorescent chemosensors using boronic acid, which can bind with cis-1,2- or 1,3-diol to form cyclic esters, serving as reporters in fluorescent sensors. This application is crucial in detecting carbohydrates and bioactive substances, further illustrating the role of boronic acid derivatives in analytical chemistry and diagnostics (Huang et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
(6-amino-5-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIPAYBVNBMLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701206 | |
| Record name | (6-Amino-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032759-01-5 | |
| Record name | (6-Amino-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



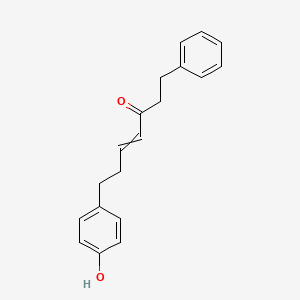
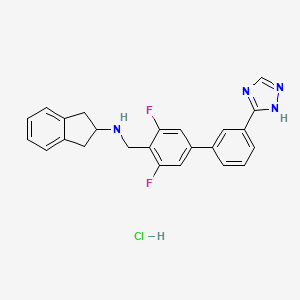
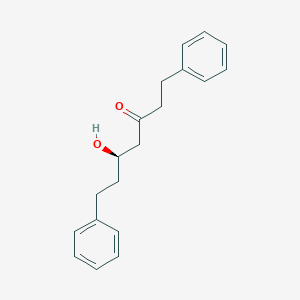


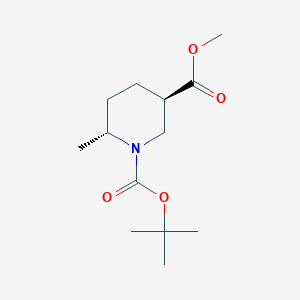
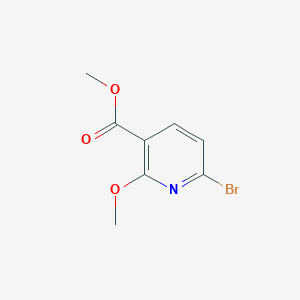
![(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B3026548.png)
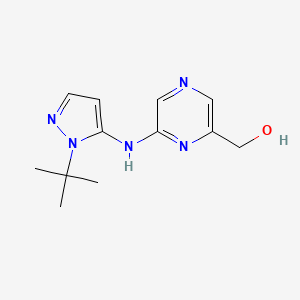

![2-[[19-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3026554.png)


